molecular formula C11H11ClN4 B054834 2-Phenylpyrimidine-5-carboximidamide hydrochloride CAS No. 122773-94-8

2-Phenylpyrimidine-5-carboximidamide hydrochloride

Cat. No.: B054834
CAS No.: 122773-94-8
M. Wt: 234.68 g/mol
InChI Key: LYXLUWPGIQEEDG-UHFFFAOYSA-N
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Description

2-Phenylpyrimidine-5-carboximidamide hydrochloride is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₁ClN₄. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylpyrimidine-5-carboximidamide hydrochloride typically involves the reaction of 2-phenylpyrimidine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the addition of hydrochloric acid. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalyst such as hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions

2-Phenylpyrimidine-5-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the carboximidamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide

    Reducing agents: Like lithium aluminum hydride or sodium borohydride

    Nucleophiles: Including amines, alcohols, and thiols

Major Products Formed

Scientific Research Applications

2-Phenylpyrimidine-5-carboximidamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenylpyrimidine-5-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylpyrimidine-5-carboxamide
  • 2-Phenylpyrimidine-5-carboxylic acid
  • 2-Phenylpyrimidine-5-carboxaldehyde

Uniqueness

2-Phenylpyrimidine-5-carboximidamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher affinity for certain molecular targets and exhibits unique pharmacological properties .

Properties

IUPAC Name

2-phenylpyrimidine-5-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4.ClH/c12-10(13)9-6-14-11(15-7-9)8-4-2-1-3-5-8;/h1-7H,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXLUWPGIQEEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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